molecular formula C23H22N2O2 B2982463 (E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035018-72-3

(E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2982463
CAS RN: 2035018-72-3
M. Wt: 358.441
InChI Key: BMJRECIZNAWTLS-VAWYXSNFSA-N
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Description

(E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one, also known as QD-1, is a small molecule that has been studied for its potential therapeutic applications. QD-1 is a synthetic compound that was first developed in the laboratory and has since been studied extensively for its pharmacological properties.

Scientific Research Applications

1. Synthesis and Antimicrobial Activity

(E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones have been synthesized using ultrasound and microwave irradiation. These compounds have been evaluated for their in vitro antibacterial activity against various bacterial and fungal strains, demonstrating good antimicrobial activity for some of the tested compounds (Ashok, Ganesh, Lakshmi, & Ravi, 2014).

2. Improved Synthesis Methods

A solvent-free, catalyst-free procedure for preparing substituted (E)-1-phenyl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones under microwave irradiation has been developed. This method significantly improves upon previous methods, yielding high-quality compounds in shorter times (Pujari, Vinnakota, Kakarla, Maroju, & Ganesh, 2019).

3. Antitubercular Activity

Mefloquine derivatives, including compounds structurally related to (E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one, have exhibited significant antitubercular activities in vitro against M. tuberculosis, demonstrating potential for tuberculosis treatment (Wardell, Souza, Wardell, & Lourenço, 2011).

4. Anticancer Potential

Certain derivatives have shown antiproliferative activities against non-small cell lung cancers and breast cancers. Specific compounds have been identified as potential lead compounds for further development in cancer treatment (Tseng et al., 2013).

5. Multifunctional Therapeutic Agents

Compounds like THRX-198321, structurally related to (E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one, have been studied for their potential as multifunctional therapeutic agents, exhibiting high affinity and activity for both muscarinic acetylcholine receptors and β2-adrenoceptors (Steinfeld et al., 2011).

properties

IUPAC Name

(E)-3-phenyl-1-(4-quinolin-8-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-22(12-11-18-6-2-1-3-7-18)25-16-13-20(14-17-25)27-21-10-4-8-19-9-5-15-24-23(19)21/h1-12,15,20H,13-14,16-17H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJRECIZNAWTLS-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-phenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one

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